Benzyloxycarbonyl lysine anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

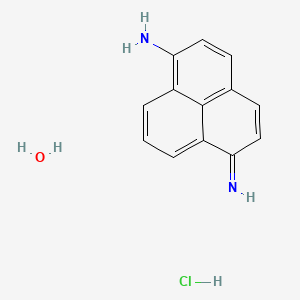

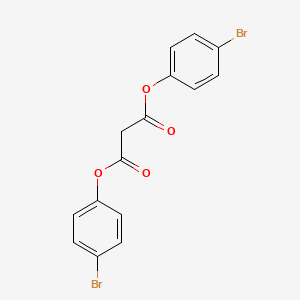

Benzyloxycarbonyl lysine anhydride is a derivative of lysine, an essential amino acid. It is a compound that reacts with anhydride in a nucleophilic substitution reaction (acylation) and reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .

Synthesis Analysis

The synthesis of Benzyloxycarbonyl lysine anhydride can be carried out by allowing the N-carboxy anhydride of the α-amino acid to react with the amine-terminated polybutadiene . N ε-benzyloxycarbonyl-L-lysine N-carboxy anhydride [lys(Z)-NCA] was prepared in 89.5% yield according to the literature method .Molecular Structure Analysis

The structure of these block copolymers was estimated using the relation between the helix-coil transition temperature and the number-average molecular weight . The morphology of the membrane specimens was investigated by wide-angle X-ray diffraction and electron microscopy .Chemical Reactions Analysis

Benzyloxycarbonyl lysine anhydride reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .Applications De Recherche Scientifique

1. Polymer Synthesis and Conformational Study

Benzyloxycarbonyl lysine anhydride has been utilized in the synthesis of specific polymers. A study by Yamamoto and Hayakawa (1972) focused on the synthesis and conformational study of poly(Nϵ‐benzyl‐L‐lysine) and its benzyloxycarbonyl derivative. This research explored the solvent and pH-induced conformational changes in these polymers, highlighting the influence of the benzyl group on polymer behavior.

2. Facilitating Chemical Modifications in Amino Acids

Shin et al. (1987) demonstrated the use of benzyloxycarbonyl lysine anhydride in the synthesis of basic N-carboxy α-dehydroamino acid anhydrides (ΔNCA), derived from benzyloxycarbonyl-aminoaldehydes and N-Cbz-2-(diethoxyphosphinyl) glycine esters (Shin, Obara, Segami, & Yonezawa, 1987). This method facilitated the conversion of Cbz as Nα-protecting group in DHA to Boc via ΔNCA.

3. Genetic Encoding and Protein Conjugation

Incorporation of a modified benzyloxycarbonyl lysine derivative into proteins for creating chemical and light-induced conjugates was studied by Yamaguchi et al. (2016). They designed a novel derivative doubly functionalized with amino and azido substituents, demonstrating its applicability in creating protein conjugates (Yamaguchi et al., 2016).

4. Application in Polymer Chemistry

Dijk-Wolthuis et al. (1997) researched the synthesis and characterization of poly‐L‐lysine with controlled low molecular weight using N-Carboxy-(N e -benzyloxycarbonyl)-L-lysine anhydride (Dijk-Wolthuis et al., 1997). This study provided valuable insights into polymer synthesis techniques.

5. Biocompatibility and Biodegradability in Tissue Engineering

Jun-yan et al. (2007) highlighted the synthesis and characterization of 3-Nɛ-benzyloxycarbonyl-L-lysyl-morpholine-2,5-dione, emphasizing its potential applications in tissue engineering and as controlled-drug-release carriers due to its biocompatibility and biodegradability (Jun-yan et al., 2007).

Mécanisme D'action

Propriétés

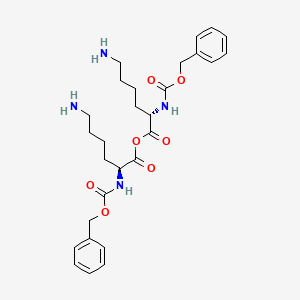

IUPAC Name |

[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSPFAWUTVGOAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibenzyloxycarbonyl-lysine anhydride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine-2-thiol,5-ethoxy-](/img/structure/B568338.png)

![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)